

Introduction: Understanding the Landscape of Fluorinated Amines

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Compound of Interest

Compound Name: *1H,1H-Perfluoroheptylamine*

CAS No.: *423-49-4*

Cat. No.: *B1305839*

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1H,1H-Perfluoroheptylamine, with the chemical formula $C_7H_4F_{13}N$, is a fluorinated organic compound belonging to the extensive family of per- and polyfluoroalkyl substances (PFAS). Its structure is characterized by a heptyl carbon chain where all but the first carbon's hydrogen atoms are substituted with fluorine, and a terminal primary amine group ($-NH_2$). This unique molecular architecture—a highly electronegative and stable perfluorinated "tail" combined with a reactive hydrophilic amine "head"—imparts distinct physicochemical properties that make it and its analogs valuable in various specialized fields of research and development.

The dense fluorination leads to high thermal stability, chemical resistance, and low surface energy, while the amine group provides a reactive handle for further chemical modification. This guide offers a technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, a representative synthesis workflow, analytical characterization methods, and a discussion of its potential applications based on the established utility of structurally related compounds.

Physicochemical and Computed Properties

The properties of **1H,1H-Perfluoroheptylamine** are dictated by its heavily fluorinated chain. The following table summarizes key data compiled from various chemical data sources.

Property	Value	Source
CAS Number	423-49-4	[1]
Molecular Formula	C ₇ H ₄ F ₁₃ N	[1]
Molecular Weight	349.09 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[2]
Density	1.594 g/cm ³	[1]
Boiling Point	133.1 °C at 760 mmHg	[1]
Flash Point	45.9 °C	[1]
Refractive Index	1.292	[1]
Vapor Pressure	8.61 mmHg at 25°C	[1]
Topological Polar Surface Area	26 Å ²	[1]
XLogP3	4.38	[1]

Synthesis and Purification: A Reductive Approach

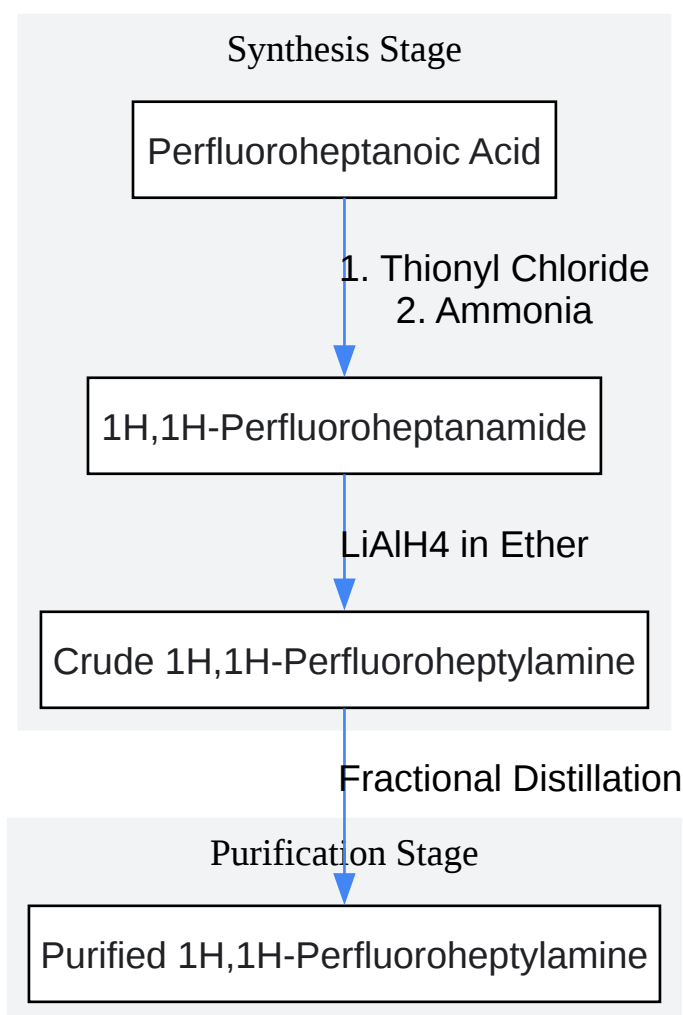
The synthesis of 1H,1H-perfluoroalkylamines often involves the reduction of a corresponding perfluorinated carboxylic acid derivative, such as an amide or nitrile. This multi-step approach provides a reliable pathway to the target amine. The causality behind this choice lies in the commercial availability of perfluorinated carboxylic acids and the well-established, high-yielding nature of amide reduction chemistry.

A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically employed because the amide carbonyl is relatively unreactive, and a potent hydride source is necessary to achieve complete reduction to the amine. The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive LiAlH₄ by water or other protic sources.

Experimental Protocol: Synthesis of 1H,1H-Perfluoroheptylamine

- **Amide Formation:** Perfluoroheptanoic acid is first converted to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride). The resulting acid chloride is then reacted with an excess of ammonia (aqueous or in a solvent like dioxane) to form 1H,1H-perfluoroheptanamide.
- **Reduction Setup:** A multi-neck round-bottom flask is flame-dried under an inert atmosphere (e.g., nitrogen or argon) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- **Reagent Addition:** Anhydrous diethyl ether is transferred to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) to form a suspension. The flask is cooled in an ice bath to manage the exothermic nature of the subsequent reaction.
- **Amide Addition:** The 1H,1H-perfluoroheptanamide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
- **Reaction and Quenching:** After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and finally more water, to decompose the excess LiAlH₄ and the aluminum salts.
- **Extraction and Purification:** The resulting slurry is filtered, and the organic layer is separated from the aqueous layer. The aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude **1H,1H-Perfluoroheptylamine** is then purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram



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Caption: Synthesis and purification workflow for **1H,1H-Perfluoroheptylamine**.

Analytical Characterization

Confirming the identity and purity of the synthesized **1H,1H-Perfluoroheptylamine** is critical. A multi-technique approach is standard, providing orthogonal data to build a comprehensive analytical profile.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons of the -CH₂-NH₂ group, while ¹⁹F NMR confirms the structure of the perfluorinated chain. ¹³C NMR can also be used to verify the carbon backbone.[3]

- Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), this technique confirms the molecular weight and provides fragmentation patterns characteristic of the molecule.^{[4][5]} High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition.^[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the primary amine and the strong C-F stretches of the fluoroalkyl chain.

Experimental Protocol: LC-MS/MS for Quantification in Environmental Samples

This protocol is representative for the analysis of PFAS compounds and is a self-validating system through the use of isotopically labeled internal standards.^{[4][5]}

- Sample Preparation: An aqueous sample is fortified with a known concentration of an isotopically labeled analogue of **1H,1H-Perfluoroheptylamine** (e.g., ¹³C- or ¹⁵N-labeled).
- Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., a weak anion exchange or polymer-based sorbent) to extract the analyte and the internal standard, concentrating them and removing matrix interferences.
- Elution: The analytes are eluted from the SPE cartridge with a suitable solvent, such as methanol or acetonitrile, which may be basified to ensure the efficient release of the amine.
- LC Separation: The extract is injected into an LC system equipped with a C18 or similar reverse-phase column. A gradient elution using a mobile phase of water and methanol/acetonitrile (often with a buffer like ammonium acetate) is used to separate the analyte from other components.
- MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard are monitored for highly selective and sensitive detection.

- Quantification: The concentration of **1H,1H-Perfluoroheptylamine** in the original sample is determined by comparing the ratio of the native analyte's peak area to that of the isotopically labeled internal standard against a calibration curve. This isotope dilution technique corrects for variations in extraction efficiency and matrix effects.[4][5]

Analytical Workflow Diagram



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Caption: LC-MS/MS analytical workflow for PFAS like **1H,1H-Perfluoroheptylamine**.

Applications and Research Directions

While specific studies on **1H,1H-Perfluoroheptylamine** are not as prevalent as for its longer-chain analogs, its properties suggest utility in several advanced applications, drawing parallels from related compounds.

- Fluorinated Surfactants: The amphiphilic nature of this molecule makes it a candidate for creating specialized surfactants. These are valuable in harsh chemical environments or for applications requiring extremely low surface tension, such as in industrial cleaning or coatings.[2]
- Advanced Materials and Surface Modification: The perfluoroalkyl segment can be used to create highly hydrophobic and oleophobic (oil-repellent) surfaces. The amine group allows it to be chemically grafted onto various substrates. A close analog, 1H,1H-perfluorooctylamine, has been used as a co-passivation agent in perovskite solar cells to enhance their stability and efficiency by reducing surface defects.[7]
- Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[2] The amine group on **1H,1H-Perfluoroheptylamine** makes it a useful building block for introducing a perfluoroalkyl moiety into more complex bioactive molecules.[8]

Safety, Handling, and Disposal

1H,1H-Perfluoroheptylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[9] It may also cause respiratory irritation.[9] Due to the persistence of PFAS compounds in the environment, all handling and disposal must be conducted with extreme care.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), protective clothing, and safety goggles or a face shield when handling.[9][10] All manipulations should be performed in a well-ventilated fume hood.
- First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes. [9] If inhaled, move the person to fresh air.[9] In all cases of significant exposure, seek immediate medical attention.[10]
- Spills: Absorb spills with a non-combustible material like sand or dry earth and place in a sealed container for disposal.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Due to its classification as a PFAS, incineration at high temperatures is often the required disposal method.

Conclusion

1H,1H-Perfluoroheptylamine is a specialized chemical building block whose value lies in the combination of a robust, inert perfluoroalkyl chain and a versatile primary amine. While it shares many characteristics with other long-chain perfluorinated amines, its specific chain length may offer nuanced properties for tailored applications in materials science, specialty surfactants, and as an intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, analytical characterization, and stringent safety protocols is essential for its effective and responsible use in research and development.

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